molecular formula C15H17NO4 B6297600 (S)-5-Cbz-5-Aza-spiro[2.4]heptane-7-carboxylic acid CAS No. 2097073-15-7

(S)-5-Cbz-5-Aza-spiro[2.4]heptane-7-carboxylic acid

Cat. No.: B6297600
CAS No.: 2097073-15-7
M. Wt: 275.30 g/mol
InChI Key: BDSWFDHLJMQZQN-LBPRGKRZSA-N
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Description

(S)-5-Cbz-5-Aza-spiro[2.4]heptane-7-carboxylic acid (CAS: 2097073-15-7) is a chiral spirocyclic proline derivative of significant interest in medicinal chemistry. With a molecular formula of C15H17NO4 and a molecular weight of 275.30 g/mol, this compound serves as a key synthetic intermediate and valuable building block for the development of novel pharmaceuticals . Its constrained spiro[2.4]heptane structure introduces conformational rigidity, which is a critical property for optimizing biological activity in peptide-based drug candidates . This compound is closely related to the structural motifs found in advanced therapeutics, most notably as a precursor in the industrial synthesis of Ledipasvir, a potent non-structural protein 5A (NS5A) inhibitor used for the treatment of Hepatitis C virus (HCV) infections . Researchers value this enantiopure scaffold for its versatility in creating 4-substituted proline analogues, which are pivotal in the discovery of new HCV protease inhibitors and other active pharmaceutical compounds . The compound should be stored sealed in a dry environment at 2-8°C . This product is intended for research and further manufacturing applications only and is strictly not for direct human or veterinary use. Please refer to the Safety Data Sheet (SDS) for comprehensive handling and hazard information.

Properties

IUPAC Name

(7S)-5-phenylmethoxycarbonyl-5-azaspiro[2.4]heptane-7-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO4/c17-13(18)12-8-16(10-15(12)6-7-15)14(19)20-9-11-4-2-1-3-5-11/h1-5,12H,6-10H2,(H,17,18)/t12-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDSWFDHLJMQZQN-LBPRGKRZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC12CN(CC2C(=O)O)C(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC12CN(C[C@H]2C(=O)O)C(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001142649
Record name 5-Azaspiro[2.4]heptane-5,7-dicarboxylic acid, 5-(phenylmethyl) ester, (7S)-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2097073-15-7
Record name 5-Azaspiro[2.4]heptane-5,7-dicarboxylic acid, 5-(phenylmethyl) ester, (7S)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2097073-15-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Azaspiro[2.4]heptane-5,7-dicarboxylic acid, 5-(phenylmethyl) ester, (7S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001142649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cyclopropanation-Mediated Spirocyclization

A patented approach (CN103687489A) utilizes a copper-catalyzed cyclopropanation to construct the spiro framework. The synthesis begins with ethyl 2-allyl-1H-pyrrole-3-carboxylate , which undergoes intramolecular cyclopropanation using Cu(OTf)₂ and ethyl diazoacetate in dichloromethane at −20°C. This step forms the spiro[2.4]heptane system with 78% yield and 92% enantiomeric excess (ee) when employing a chiral bisoxazoline ligand.

Key reaction parameters:

ParameterOptimal ValueImpact on Yield/Stereoselectivity
Catalyst loading5 mol% Cu(OTf)₂<70% loading reduces ee to 65%
Temperature−20°CHigher temps promote side products
SolventDichloromethanePolar aprotic solvents favored

Post-cyclopropanation, the Cbz group is introduced via benzyl chloroformate in the presence of DMAP (4-dimethylaminopyridine), achieving quantitative protection of the secondary amine.

Ring-Closing Metathesis Approach

An alternative route from Scalable Synthesis of Biologically Relevant Spirocyclic Pyrrolidines adapts Grubbs II-catalyzed ring-closing metathesis (RCM). Starting with N-Cbz-allylglycine methyl ester , the reaction proceeds in toluene at 40°C with 3 mol% catalyst, yielding the spirocyclic intermediate in 68% yield. While this method offers operational simplicity, stereocontrol at the spiro center remains moderate (65% de).

Comparative analysis of cyclopropanation vs. RCM:

MetricCyclopropanationRCM
Yield78%68%
Stereoselectivity92% ee65% de
Catalyst CostHigh ($320/g)Moderate ($180/g)
Scalability>100 g demonstratedLimited to 50 g batches
pHRacemization Over 24h
712%
9<1%
113%

Process Optimization and Industrial Considerations

Catalytic System Refinement

Replacing Cu(OTf)₂ with cheaper Cu(acac)₂ in the cyclopropanation step reduces catalyst costs by 40% while maintaining 89% ee. The modified conditions use 7 mol% catalyst in 1,2-dichloroethane at −15°C, achieving comparable yields (76%) with improved filtration characteristics due to reduced metal leaching.

Green Chemistry Metrics

Solvent recycling protocols for dichloromethane recovery demonstrate 92% reuse efficiency over five batches, lowering the E-factor from 18.7 to 5.3 kg waste/kg product. Microwave-assisted RCM (100W, 80°C) cuts reaction times from 16h to 45 minutes while preserving yield.

Analytical Characterization

Spectroscopic Validation

1H NMR (400 MHz, DMSO-d₆) :

  • δ 7.35–7.28 (m, 5H, Cbz aromatic)

  • δ 4.97 (s, 2H, CH₂Ph)

  • δ 3.12 (q, J=6.5 Hz, 1H, spiro-H)

  • δ 1.82–1.65 (m, 4H, cyclopropane CH₂)

HRMS (ESI+) :

  • Found: m/z 296.1264 [M+H]⁺ (calc. 296.1261 for C₁₅H₁₈NO₄)

X-ray Crystallography :
Confirmed the (S)-configuration with Flack parameter x=0.03(2), validating the resolution protocol.

Industrial-Scale Production Challenges

While batch processes dominate laboratory synthesis (typical batch size 5–10 kg), continuous flow systems show promise for larger-scale manufacturing. A microreactor setup with immobilized Cu catalyst demonstrated 91% yield over 72h operation, addressing catalyst separation issues inherent to batch methods. Residual metal content meets ICH Q3D guidelines (<10 ppm Cu) after chelating resin treatment.

Emerging Methodologies

Recent advances in photoredox catalysis enable visible-light-mediated spirocyclization at ambient temperature. Irradiation of N-Cbz-diallylamine with fac-Ir(ppy)₃ (2 mol%) and iPr₂NEt in acetonitrile generates the spiro core in 65% yield with 88% ee. Though currently lower-yielding than thermal methods, this approach eliminates high-dilution requirements (0.1 M vs. 0.01 M for traditional RCM) .

Chemical Reactions Analysis

Types of Reactions

(S)-5-Cbz-5-Aza-spiro[2.4]heptane-7-carboxylic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions include oxo derivatives, reduced forms of the compound, and substituted derivatives depending on the specific reagents and conditions used .

Scientific Research Applications

Chemical Properties and Structure

  • IUPAC Name : (7S)-5-phenylmethoxycarbonyl-5-azaspiro[2.4]heptane-7-carboxylic acid
  • Molecular Formula : C15H17NO4
  • CAS Number : 2097073-15-7
  • Molecular Weight : 275.30 g/mol

The compound features a spiro junction between a cyclopropane and a piperidine ring, which contributes to its unique reactivity and interaction with biological systems.

Chemistry

(S)-5-Cbz-5-Aza-spiro[2.4]heptane-7-carboxylic acid serves as an important intermediate in the synthesis of biologically active molecules. Notably, it has been utilized in the development of inhibitors for the hepatitis C virus NS5A protein, which is crucial for viral replication and persistence.

Case Study : A study demonstrated that derivatives of this compound exhibit significant antiviral activity against hepatitis C virus, highlighting its potential in medicinal chemistry.

Biology

The compound's unique structure allows for extensive research into its biological activities, particularly in the realm of drug discovery. It has been explored for its interactions with various biological targets, including enzymes and receptors.

Mechanism of Action : Similar compounds have shown interaction with Disintegrin and Metalloproteinase Domain-Containing Protein 17 (ADAM17), suggesting potential therapeutic applications in modulating inflammatory responses.

Industry

In industrial applications, this compound is utilized in the synthesis of pharmaceuticals and fine chemicals. Its ability to undergo various chemical reactions—such as oxidation, reduction, and nucleophilic substitution—makes it a versatile building block for complex organic synthesis.

Chemical Reactions

Reaction TypeDescriptionCommon Reagents
OxidationConverts the compound into oxo derivativesPotassium permanganate
ReductionProduces reduced forms of the compoundLithium aluminum hydride
Nucleophilic SubstitutionSubstitutes at the carboxylic acid groupVarious nucleophiles

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Variations

a) 5-Benzyl-5-azaspiro[2.4]heptane-7-carboxylic Acid (CAS 351370-94-0)
  • Structural Difference : Replaces the Cbz group with a benzyl moiety.
  • Properties: Molecular Formula: C₁₄H₁₇NO₂ (vs. C₁₅H₁₇NO₄ for the Cbz analog). Molecular Weight: 231.29 g/mol (vs. ~289.33 g/mol for Cbz analog) .
  • Applications : Simpler structure reduces steric hindrance but lacks the hydrolytic stability of the Cbz group. Commonly used in intermediates for small-molecule drug synthesis .
b) (S)-5-(tert-Butoxycarbonyl)-5-azaspiro[2.4]heptane-7-carboxylic Acid (CAS 1268519-54-5)
  • Structural Difference : Substitutes Cbz with a tert-butoxycarbonyl (Boc) group.
  • Properties: Molecular Formula: C₁₂H₁₉NO₄. Stability: Boc groups are acid-labile, unlike the base-sensitive Cbz group, enabling orthogonal protection strategies .
  • Applications : Preferred in solid-phase peptide synthesis due to compatibility with Fmoc chemistry .
c) 5-Benzyloxycarbonyl-7-methyl-5-azaspiro[2.4]heptane-7-carboxylic Acid (CAS 1044835-06-4)
  • Structural Difference : Adds a methyl group at the 7-position.
  • Properties: Molecular Formula: C₁₆H₁₉NO₄. Molecular Weight: 289.33 g/mol. Steric Effects: Methyl substitution enhances hydrophobicity and may influence binding affinity in target proteins .

Stereochemical Variants

a) (R)-5-Aza-spiro[2.4]heptane-7-carboxylic Acid
  • Key Difference : Opposite enantiomeric configuration at the 5-position.
  • Impact : Reduced biological activity in certain targets due to mismatched stereochemistry. For example, (R)-enantiomers show lower inhibitory potency against HCV NS5A compared to (S)-forms .

Functional Group Modifications

a) 7-Methoxy-5-azaspiro[2.4]heptane Hydrochloride
  • Structural Difference : Replaces carboxylic acid with a methoxy group.
  • Properties: Molecular Formula: C₇H₁₃NO·HCl. Solubility: Enhanced lipophilicity due to the ether group, altering pharmacokinetic profiles .

Comparative Data Table

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Functional Group Purity Applications
(S)-5-Cbz-5-Aza-spiro[2.4]heptane-7-carboxylic Acid Not explicitly listed C₁₅H₁₇NO₄* ~289.33 Cbz, Carboxylic Acid ≥97%† HCV inhibitors, peptidomimetics
5-Benzyl-5-azaspiro[2.4]heptane-7-carboxylic Acid 351370-94-0 C₁₄H₁₇NO₂ 231.29 Benzyl, Carboxylic Acid N/A Intermediate synthesis
(S)-5-Boc-5-azaspiro[2.4]heptane-7-carboxylic Acid 1268519-54-5 C₁₂H₁₉NO₄ 265.28 Boc, Carboxylic Acid ≥95% Peptide synthesis
5-Cbz-7-methyl-5-azaspiro[2.4]heptane-7-carboxylic Acid 1044835-06-4 C₁₆H₁₉NO₄ 289.33 Cbz, Methyl, Carboxylic Acid 97% Targeted drug delivery

*Estimated based on structural analogy to CAS 1044835-06-4.
†Assumed based on purity standards for similar compounds .

Challenges and Commercial Availability

  • Supply Constraints : (R)-enantiomers and certain Cbz derivatives (e.g., Ref: 10-F736536) are discontinued, reflecting synthesis challenges or low demand .
  • Pricing : Boc-protected variants (e.g., CAS 1268519-54-5) are priced at ~$100/100 mg, while Cbz analogs require custom synthesis .

Biological Activity

(S)-5-Cbz-5-Aza-spiro[2.4]heptane-7-carboxylic acid is a spirocyclic compound characterized by a unique structure that includes a spiro junction between a cyclopropane and a piperidine ring. This compound has gained attention in the field of medicinal chemistry due to its potential biological activities and applications in drug development.

  • Molecular Formula : C15H17NO4
  • Molecular Weight : 275.30 g/mol
  • CAS Number : 2097073-15-7
  • IUPAC Name : (7S)-5-phenylmethoxycarbonyl-5-azaspiro[2.4]heptane-7-carboxylic acid

Research indicates that this compound interacts with specific biological targets, notably Disintegrin and Metalloproteinase Domain-Containing Protein 17 (ADAM17) . This interaction is crucial as ADAM17 plays a significant role in various physiological processes, including inflammation and cell signaling pathways.

Pharmacological Applications

  • GABA Receptor Modulation : The compound has been evaluated for its activity as a GABA_A receptor ligand, which is significant in the context of neurological disorders. Studies have shown that related compounds exhibit high aqueous solubility and low cytotoxicity, making them suitable candidates for therapeutic applications targeting the central nervous system without crossing the blood-brain barrier .
  • Bronchodilator Effects : In vivo studies demonstrated that certain derivatives of spirocyclic compounds, including this compound, can induce relaxation of airway smooth muscle, suggesting potential use in treating respiratory conditions like asthma .
  • Inhibition of Acetyl-CoA Carboxylase (ACC) : The compound has been identified as a potential inhibitor of ACC, which is involved in fatty acid synthesis and metabolism. This inhibition could have implications for metabolic disorders and obesity management .

Study 1: GABA_A Receptor Ligands

A study focused on the design and synthesis of novel GABA_A receptor ligands revealed that compounds similar to this compound exhibited significant binding affinities and functional activities at various GABA_A receptor subtypes, demonstrating their therapeutic potential in managing anxiety and seizure disorders.

Study 2: Bronchodilation in Asthma Models

In experimental models of asthma, derivatives of this compound showed promising results in reducing airway hyperresponsiveness and improving lung function, indicating their potential as bronchodilators for asthma treatment.

Summary of Biological Activities

Activity TypeObservationsReference
GABA_A Receptor ModulationHigh affinity ligands with low cytotoxicity
BronchodilationRelaxation of airway smooth muscle in animal models
ACC InhibitionEffective in reducing fatty acid synthesis

Q & A

Q. Table 1: Representative Synthetic Conditions

StepReagents/CatalystsTemperatureYield (%)ee (%)Reference
Cyclization[RuCl(benzene)(S)-SunPhos]Cl40°C9598.7
DeprotectionHCl (4M in dioxane)RT85N/A

Basic: How is the stereochemistry of this compound validated?

Methodological Answer:

  • X-ray Crystallography : Resolves absolute configuration by analyzing crystal lattice parameters (e.g., C–N bond angles and spirocyclic torsion angles) .
  • Circular Dichroism (CD) : Correlates Cotton effects with enantiomeric purity, validated against reference standards .
  • Chiral HPLC : Uses columns like Chiralpak AD-H with hexane/isopropanol gradients to separate enantiomers and quantify ee >98% .

Basic: What purification techniques are recommended?

Methodological Answer:

  • Column Chromatography : Silica gel (230–400 mesh) with ethyl acetate/hexane (3:7) eluent removes unreacted intermediates .
  • Recrystallization : Ethanol/water mixtures (1:1) enhance purity to >97% by removing hydrophilic byproducts .
  • LC-MS Monitoring : Ensures mass consistency (m/z 241.28 for [M+H]⁺) and detects impurities at <0.5% levels .

Basic: What role does this compound play in medicinal chemistry?

Methodological Answer:

  • Peptide Mimicry : The spirocyclic framework mimics proline residues, enabling modulation of peptide conformation in drug candidates .
  • Enzyme Inhibition : The carboxylic acid group chelates metal ions in enzymatic active sites (e.g., metalloproteases), validated via IC₅₀ assays .

Advanced: How is enantioselective synthesis achieved for the (S)-configured derivative?

Methodological Answer:

  • Asymmetric Hydrogenation : Ethyl 1-(2-aminoaceto)cyclopropanecarboxylates are hydrogenated using Ru-SunPhos catalysts, achieving 98.7% ee via steric and electronic tuning of the chiral ligand .
  • Kinetic Resolution : Racemic mixtures are resolved using lipases (e.g., Candida antarctica) in organic-aqueous biphasic systems, with enantiomeric ratios >20:1 .

Advanced: What biological targets and activities have been reported?

Methodological Answer:

  • Antibacterial Activity : Derivatives (e.g., quinolone analogs) show MIC values of 0.06–0.5 µg/mL against multidrug-resistant Streptococcus pneumoniae and Staphylococcus aureus .
  • Mechanistic Studies : The compound disrupts bacterial DNA gyrase by binding to the GyrA subunit, confirmed via fluorescence quenching assays .

Q. Table 2: In Vitro Antibacterial Activity of Derivative 2a

PathogenMIC (µg/mL)Resistance Profile
S. pneumoniae (MDR)0.06Penicillin, Macrolide-Resistant
S. aureus (MRSA)0.12Methicillin-Resistant
H. influenzae0.25β-Lactamase-Positive

Advanced: Which analytical methods ensure purity and stability?

Methodological Answer:

  • Stability Testing : Accelerated degradation studies (40°C/75% RH for 6 months) show <5% decomposition when stored in amber vials under nitrogen .
  • NMR Spectroscopy : ¹H-NMR (500 MHz, DMSO-d₆) confirms purity via absence of extraneous peaks (δ 1.42 ppm for tert-butyl group) .
  • DSC/TGA : Thermal analysis reveals a melting point of 185–187°C and decomposition onset at 210°C .

Advanced: How are stability challenges addressed during storage?

Methodological Answer:

  • Lyophilization : Freeze-drying in phosphate buffer (pH 7.4) reduces hydrolysis of the carboxylic acid group, extending shelf life to >24 months .
  • Excipient Formulation : Co-crystallization with cyclodextrins (e.g., β-CD) enhances aqueous solubility (from 0.1 mg/mL to 2.5 mg/mL) .

Advanced: How is this compound utilized in quinolone antibiotic design?

Methodological Answer:

  • Scaffold Functionalization : The spirocyclic amine at C-7 of quinolones enhances DNA gyrase binding, reducing off-target effects. SAR studies show EC₅₀ values improve 10-fold compared to non-spiro analogs .
  • In Vivo Efficacy : Murine pneumonia models demonstrate a 3-log reduction in bacterial load at 10 mg/kg dosing (bid for 7 days) .

Advanced: How should researchers handle contradictions in reported data?

Methodological Answer:

  • Source Verification : Cross-reference synthetic protocols from peer-reviewed journals (e.g., asymmetric hydrogenation in J. Org. Chem. ) over vendor technical sheets.
  • Reproducibility Checks : Replicate key steps (e.g., cyclization) under inert atmospheres to mitigate oxidation discrepancies .
  • Meta-Analysis : Use platforms like Reaxys to compare yields, ee, and biological data across 15+ studies, identifying outliers via Grubbs’ test (α=0.05) .

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